TK-216
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Description
TK-216 is a potent and selective EWS-FLI1 inhibitor in early clinical development for the treatment of Ewing Sarcoma. This compound is an analog of YK-4-279 inhibitor of EWS-FLI1, which is 3-4 fold more potent with excellent drug-like properties. This compound potently inhibits the proliferation of ES cells. Induces apoptosis in a dose -dependent manner as measured by caspase-3 activity in multiple ES cell lines with distinct translocation variants.
Scientific Research Applications
Antilymphoma Activity
TK-216 has demonstrated significant antitumor activity in lymphoma. Spriano et al. (2019) reported that this compound, along with YK-4-279, inhibits ETS factors in lymphomas, specifically targeting SPIB in activated B-cell-like type diffuse large B-cell lymphomas and SPI1 in germinal center B-cell-type diffuse large B-cell lymphomas. This inhibition results in antitumor activity both in vitro and in vivo. The study also found synergistic activity when this compound was combined with other drugs like venetoclax and lenalidomide (Spriano et al., 2019).
Efficacy in Various Lymphoma Types
In a broad study on lymphoma cell lines, this compound exhibited high activity regardless of the lymphoma cell origin or mutations in MYC and TP53 genes. This study by Spriano et al. (2017) also found that this compound's antitumor activity was mainly cytotoxic, as indicated by apoptosis preceded by G2/M arrest in DLBCL cell lines. The effectiveness of this compound in different lymphoma types suggests its potential as a broad-spectrum antilymphoma agent (Spriano et al., 2017).
Impact on Ewing Sarcoma
Selvanathan et al. (2017) discussed this compound as a novel, first-in-class therapeutic inhibiting EWS-FLI1, demonstrating its efficacy in the treatment of Ewing Sarcoma. The study showed that this compound potently inhibits the proliferation of ES cells and induces apoptosis, making it a promising approach for treating Ewing Sarcoma (Selvanathan et al., 2017).
Potential Combinations with Other Drugs
This compound shows potential when combined with other drugs. Studies have shown that combining this compound with lenalidomide, BET inhibitors, anti-CD20 monoclonal antibodies, and BCL2 inhibitors can be beneficial. These combinations could enhance the efficacy of this compound in treating lymphomas (Chung et al., 2017).
Properties
IUPAC Name |
N/A |
---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TK-216; TK 216; TK216; |
Origin of Product |
United States |
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